4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride
Overview
Description
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and toxic effects. This compound is characterized by its unique structure, which includes a piperidine ring and a cyclopropane carboxylate group, making it a subject of interest for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multicomponent reactions and the use of catalysts to streamline the synthesis process. The use of advanced techniques such as hydrogenation, cyclization, and cycloaddition are common in industrial settings to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a series of reactions, including hydroxyl oxidation, amination, and imine reduction, often mediated by metal catalysts such as iridium(III) . These reactions lead to the formation of new C-N bonds, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A compound with a similar piperidine ring structure, used in the synthesis of various pharmaceuticals.
Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and condensed piperidines, which share structural similarities and are used in drug design.
Uniqueness
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is unique due to its combination of a piperidine ring and a cyclopropane carboxylate group. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Properties
IUPAC Name |
piperidin-4-ylmethyl cyclopropanecarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(9-1-2-9)13-7-8-3-5-11-6-4-8;/h8-9,11H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUBISFQGIEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219968-10-1 | |
Record name | Cyclopropanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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